molecular formula C16H14F3NOS B2483380 N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide CAS No. 1235691-57-2

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide

Cat. No.: B2483380
CAS No.: 1235691-57-2
M. Wt: 325.35
InChI Key: IGGMOAWLGIIJAQ-VOTSOKGWSA-N
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Description

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide is a synthetic cinnamamide derivative designed for advanced chemical biology and antimicrobial research. This compound integrates a thiophene heterocycle, a privileged scaffold in medicinal chemistry known to confer a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The cinnamoyl pharmacophore is a recognized bioactive structure; recent studies on synthetic cinnamamide derivatives have demonstrated significant efficacy against pathogenic fungi and bacteria, suggesting a potential mechanism of action that may involve plasma membrane disruption . The inclusion of a 2,2,2-trifluoroethyl group is a strategic modification to enhance the molecule's properties, as the trifluoromethyl group is well-documented to improve metabolic stability, lipophilicity, and binding interactions in drug-receptor complexes . This combination of structural features makes this compound a valuable chemical tool for researchers investigating new antimicrobial agents, structure-activity relationships (SAR) in heterocyclic chemistry, and the broader application of fluorinated compounds in drug discovery. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(E)-3-phenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)12-20(10-14-8-9-22-11-14)15(21)7-6-13-4-2-1-3-5-13/h1-9,11H,10,12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMOAWLGIIJAQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoroethyl group and a cinnamamide moiety. Its molecular formula is C12H12F3N2SC_{12}H_{12}F_3N_2S with a molecular weight of approximately 284.3 g/mol. The presence of the trifluoroethyl group is significant as it often enhances biological activity by improving lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-3-ylmethylamine with trifluoroacetylated cinnamic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of cinnamamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Cinnamamide derivatives have been evaluated for their anticancer potential. In vitro studies suggest that compounds structurally related to this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The observed IC50 values for related compounds range from 4.23 μM to 53.20 μM, indicating varying degrees of potency against these cell lines .

The anticancer activity is often attributed to mechanisms such as:

  • Induction of apoptosis through intrinsic pathways involving p53 activation.
  • Cell cycle arrest at the G1 phase.
  • Inhibition of key signaling pathways like EGFR (Epidermal Growth Factor Receptor) .

Case Studies

  • Antimicrobial Evaluation : A series of cinnamide derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) ranging from 5 to 95 μM. This suggests that modifications in structure can lead to enhanced antimicrobial efficacy .
  • Cytotoxicity Studies : In a study focusing on HepG2 cells, a derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer (HepG2)TBDCurrent Study
Imidazolone derivativeAnticancer (HepG2)4.23
Cinnamide derivativeAntimicrobial (Mycobacterium tuberculosis)5 - 95

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Amide Nitrogen) Aromatic Backbone Biological Activity (if reported) Key Properties
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide Thiophen-3-ylmethyl + trifluoroethyl Cinnamamide Not explicitly reported High lipophilicity (logP ~3.5*), metabolic stability from CF₃
8,N-(3-bromo-4-methoxyphenethyl)cinnamamide 3-Bromo-4-methoxyphenethyl Cinnamamide LC₅₀ = 62.13 mg/L (larvicidal) Electron-withdrawing Br/OMe enhances activity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophen-2-yl Acetamide + thiophene Not reported Cyano group increases polarity
2-(3-pyridinyl)-N-(2,2,2-trifluoroethyl)-2H-indazole-4-carboxamide Trifluoroethyl Indazole-carboxamide Not reported Trifluoroethyl improves bioavailability
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxyphenyl Benzamide Fungicidal Trifluoromethyl enhances hydrophobicity

Key Comparison Points :

Trifluoroethyl vs. Other Fluorinated Groups :
The trifluoroethyl group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl (e.g., flutolanil ). This may enhance receptor binding via dipole interactions or conformational rigidity, as seen in fluorinated pharmaceuticals .

Thiophene vs. Phenyl/Benzene Rings: Thiophene’s sulfur atom introduces distinct electronic and steric properties compared to phenyl rings in analogs like 8,N-(3-bromo-4-methoxyphenethyl)cinnamamide .

Biological Activity Trends :
Cinnamamide derivatives with halogenated substituents (e.g., bromo, methoxy) show superior larvicidal activity (LC₅₀ < 200 mg/L) . The trifluoroethyl group in the target compound may similarly enhance bioactivity, though specific assays are needed.

Metabolic Stability: Fluorine’s role in reducing oxidative metabolism is well-documented . The trifluoroethyl group likely extends the half-life of the target compound compared to non-fluorinated analogs like N-(3-cyanothiophen-2-yl)acetamide .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Substituents on the amide nitrogen and aromatic backbone critically influence activity. For example, bulky groups (e.g., phenethyl) improve larvicidal potency, while electron-withdrawing groups (e.g., CF₃, Br) enhance target binding . The trifluoroethyl-thiophene combination in the target compound represents a novel SAR exploration.
  • Synthetic Challenges :
    Introducing both thiophen-3-ylmethyl and trifluoroethyl groups requires precise control during amide coupling. Evidence from related syntheses suggests using activating agents (e.g., tetramethylisouronium hexafluorophosphate) for efficient amide bond formation .

  • Potential Applications: Given the larvicidal activity of cinnamamides and the pharmacological relevance of trifluoroethyl groups , this compound may have applications in agrochemicals or drug discovery. Further studies should evaluate its toxicity profile and target specificity.

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